molecular formula C22H30Cl2N2O2 B12763118 Phenol, 4-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride CAS No. 104100-06-3

Phenol, 4-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride

Cat. No.: B12763118
CAS No.: 104100-06-3
M. Wt: 425.4 g/mol
InChI Key: OHVLKUSOWZGWJN-UHFFFAOYSA-N
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Description

Phenol, 4-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a phenol group, a piperazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenol derivative and the piperazine ring. The phenol derivative can be synthesized through various methods, including the Hock process, which involves the oxidation of cumene to produce phenol . The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol .

The final step involves the coupling of the phenol derivative with the piperazine ring and the chlorophenyl group. This can be achieved through nucleophilic substitution reactions, where the phenol derivative reacts with a chlorophenyl piperazine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Comparison with Similar Compounds

Properties

CAS No.

104100-06-3

Molecular Formula

C22H30Cl2N2O2

Molecular Weight

425.4 g/mol

IUPAC Name

4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy]-2-methyl-5-propan-2-ylphenol;hydrochloride

InChI

InChI=1S/C22H29ClN2O2.ClH/c1-16(2)20-15-21(26)17(3)13-22(20)27-12-11-24-7-9-25(10-8-24)19-6-4-5-18(23)14-19;/h4-6,13-16,26H,7-12H2,1-3H3;1H

InChI Key

OHVLKUSOWZGWJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)OCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl

Origin of Product

United States

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